
5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1h-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1h-tetrazole is a compound that features a tetrazole ring substituted with a benzyl group, which is further substituted with a dioxaborolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1h-tetrazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyl Tetrazole Intermediate: This step involves the reaction of benzyl chloride with sodium azide to form benzyl azide, which is then cyclized to form benzyl tetrazole.
Introduction of the Dioxaborolane Group: The benzyl tetrazole intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
化学反应分析
Types of Reactions
5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1h-tetrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds.
Oxidation and Reduction Reactions: The tetrazole ring can undergo redox reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation and Reduction: The products depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the tetrazole ring.
科学研究应用
5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1h-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
作用机制
The mechanism of action of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1h-tetrazole depends on its specific application:
In Organic Synthesis: The dioxaborolane group acts as a versatile intermediate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
In Biological Systems: The tetrazole ring can interact with various biological targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
相似化合物的比较
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1h-tetrazole is unique due to the presence of both a tetrazole ring and a dioxaborolane group, which provides it with a combination of reactivity and stability that is not commonly found in other compounds. This makes it particularly valuable in applications requiring both structural complexity and chemical versatility.
属性
分子式 |
C14H19BN4O2 |
|---|---|
分子量 |
286.14 g/mol |
IUPAC 名称 |
5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2H-tetrazole |
InChI |
InChI=1S/C14H19BN4O2/c1-13(2)14(3,4)21-15(20-13)11-7-5-10(6-8-11)9-12-16-18-19-17-12/h5-8H,9H2,1-4H3,(H,16,17,18,19) |
InChI 键 |
OMGRYPUOYXVMDY-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


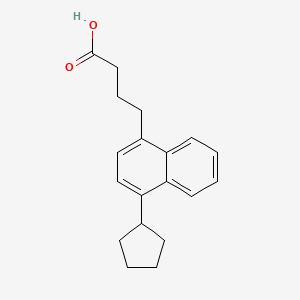
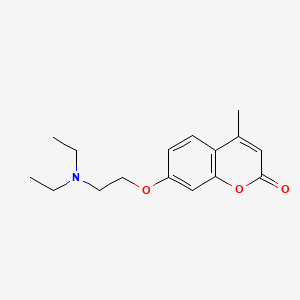

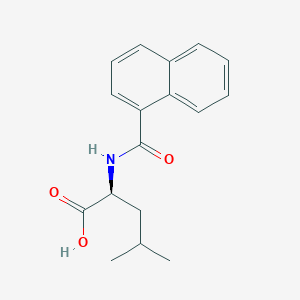
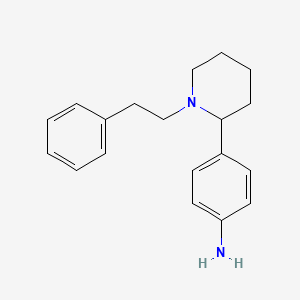


![1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11843921.png)

![4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11843940.png)
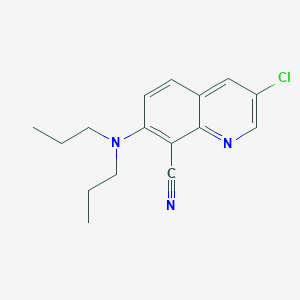


![N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B11843965.png)
